molecular formula C17H16N2O4 B2951157 1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1400025-52-6

1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2951157
CAS No.: 1400025-52-6
M. Wt: 312.325
InChI Key: UZWRWOUOELZZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring fused with a benzodioxole group and a 5-methylfuran substituent.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-10-3-5-15(23-10)13-8-14(19(18-13)11(2)20)12-4-6-16-17(7-12)22-9-21-16/h3-7,14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWRWOUOELZZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C(C2)C3=CC4=C(C=C3)OCO4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of appropriate hydrazine derivatives with diketones or β-diketones under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the pyrazolyl ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help scale up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the furan and pyrazole rings makes it susceptible to oxidation reactions, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups, potentially yielding reduced analogs.

  • Substitution: Substitution reactions at the pyrazolyl ring can introduce different substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, including ketones and aldehydes.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: Compounds with different substituents on the pyrazolyl ring.

Scientific Research Applications

This compound has garnered interest in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the context of anti-inflammatory and anticancer properties.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

Lipophilicity: The 5-methylfuran group in the target compound likely increases lipophilicity compared to non-methylated furan derivatives (e.g., ), which may improve bioavailability. Halogenation: Bromine () and chlorine () substituents add steric bulk and influence electronic properties, possibly altering receptor interactions or metabolic pathways.

Synthetic Pathways: Most pyrazoline derivatives are synthesized via cyclo-condensation of chalcones with hydrazides or hydrazine hydrate under reflux (e.g., ethanol, 8h in ). Crystal structure determination (e.g., ) relies on techniques like X-ray diffraction, often using SHELX software for refinement .

The methylfuran group could enhance membrane penetration, a hypothesis supported by its higher lipophilicity.

Biological Activity

The compound 1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves several steps of organic reactions, including the formation of the pyrazole ring and the introduction of the benzo[d][1,3]dioxole and furan moieties. The detailed synthetic pathway often employs techniques such as cross-coupling reactions and cyclization processes to yield the final product with high purity and yield.

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation across various cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (µM)Reference
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)thioureaHepG22.38
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)thioureaHCT1161.54
1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)thioureaMCF74.52

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, studies have assessed the role of EGFR inhibition and mitochondrial apoptosis pathways involving proteins like Bax and Bcl-2.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells:

  • EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : It has been shown to promote apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : Analysis indicates that treated cells exhibit G0/G1 phase arrest, preventing further proliferation.

Case Studies

Several case studies have demonstrated the efficacy of compounds related to 1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone:

  • Study on HepG2 Cells : A derivative was tested against HepG2 cells showing an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin.
    "The synthesized compounds exhibited greater cytotoxicity compared to reference drugs."

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this pyrazoline derivative?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example:
  • Use a chloroform solvent with triethylamine as a base to facilitate the reaction between acid chlorides and carbohydrazides (e.g., 6.5 mmol substrate stirred at room temperature for 18 hours) .
  • Optimize yield (up to 70–80%) by varying catalysts (e.g., piperidine in ethanol under reflux) and solvents (e.g., ethanol vs. chloroform) .
  • Key Data :
CatalystSolventReaction TimeYield
PiperidineEthanol2–4 h (reflux)65–75%
TriethylamineChloroform18 h (RT)70–80%

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :
  • NMR : Analyze pyrazoline ring protons (δ 3.48–3.54 ppm for diastereotopic H atoms) and substituents (e.g., δ 5.93 ppm for benzodioxole OCH₂O) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 74.88° between benzodioxole and pyrazoline rings) and confirm stereochemistry. Use Bruker APEXII CCD with graphite monochromators (λ = 0.71073 Å) .
  • MS : Confirm molecular ion peaks (e.g., [M⁺] at m/z 480.28 for C₂₅H₂₈N₄O₆) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the 5-methylfuran group with tert-butyl or halogenated aryl groups to assess anticonvulsant activity changes (e.g., MES or scPTZ rodent models) .
  • In Silico Docking : Use crystallographic data (e.g., PDB parameters: a = 5.3937 Å, b = 20.237 Å) to model interactions with GABA receptors or sodium channels .
  • Key Finding : Pyrazolines with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced activity due to improved membrane permeability .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like animal models (e.g., Wistar rats vs. Swiss mice) or dosage (e.g., 30–100 mg/kg) to reduce variability .
  • Metabolic Stability Tests : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of the furan group) as a cause of false negatives .
  • Comparative Analysis : Cross-reference IC₅₀ values from MTT assays (e.g., 12 µM in glioblastoma vs. 45 µM in breast cancer cell lines) to identify tissue-specific effects .

Q. What computational strategies are effective for predicting physicochemical properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments (e.g., 4.2 D for the pyrazoline ring) and solubility (logP ≈ 2.8) .
  • Molecular Dynamics : Simulate stability in lipid bilayers using AMBER force fields to assess blood-brain barrier penetration .
  • ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., 85% intestinal absorption) and toxicity (e.g., Ames test negativity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.